molecular formula C19H34O B14427131 Nonadeca-3,6,9-trien-1-ol CAS No. 85612-12-0

Nonadeca-3,6,9-trien-1-ol

Cat. No.: B14427131
CAS No.: 85612-12-0
M. Wt: 278.5 g/mol
InChI Key: JZQDBDOBPHULAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonadeca-3,6,9-trien-1-ol is an organic compound characterized by a long carbon chain with three double bonds and a hydroxyl group. This compound is known for its role in chemical signaling, particularly in the context of termite trail-following pheromones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadeca-3,6,9-trien-1-ol typically involves the use of long-chain alkenes as starting materials. One common method includes the hydroboration-oxidation of nonadeca-3,6,9-triene. This reaction involves the addition of borane (BH3) to the double bonds, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Nonadeca-3,6,9-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nonadeca-3,6,9-trien-1-one (ketone) or Nonadeca-3,6,9-trienal (aldehyde).

    Reduction: Nonadecan-1-ol (fully saturated alcohol).

    Substitution: Nonadeca-3,6,9-trien-1-chloride.

Scientific Research Applications

Nonadeca-3,6,9-trien-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonadeca-3,6,9-trien-1-ol is unique due to its specific structure and the presence of three conjugated double bonds, which contribute to its distinct chemical properties and biological activity.

Properties

CAS No.

85612-12-0

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

nonadeca-3,6,9-trien-1-ol

InChI

InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h10-11,13-14,16-17,20H,2-9,12,15,18-19H2,1H3

InChI Key

JZQDBDOBPHULAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCC=CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.